8-CPT-6-Phe-cAMP

cAMP signaling PKA selectivity Epac discrimination

8-CPT-6-Phe-cAMP (8-(4-Chlorophenylthio)-N⁶-phenyladenosine-3',5'-cyclic monophosphate, CAS 72549-36-1) is a chemically modified analog of the second messenger cyclic AMP (cAMP). It functions as a potent, membrane-permeant, and site-selective activator of cAMP-dependent protein kinase A (PKA), also known as cAMP-kinase.

Molecular Formula C22H19ClN5O6PS
Molecular Weight 547.9 g/mol
Cat. No. B15542728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-CPT-6-Phe-cAMP
Molecular FormulaC22H19ClN5O6PS
Molecular Weight547.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H19ClN5O6PS/c23-12-6-8-14(9-7-12)36-22-27-16-19(26-13-4-2-1-3-5-13)24-11-25-20(16)28(22)21-17(29)18-15(33-21)10-32-35(30,31)34-18/h1-9,11,15,17-18,21,29H,10H2,(H,30,31)(H,24,25,26)/t15-,17+,18?,21-/m1/s1
InChIKeyZYBIOMMKAHAFET-YQQPOAOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-CPT-6-Phe-cAMP: A High-Potency, PDE-Resistant PKA Activator for Selective cAMP Signaling Studies


8-CPT-6-Phe-cAMP (8-(4-Chlorophenylthio)-N⁶-phenyladenosine-3',5'-cyclic monophosphate, CAS 72549-36-1) is a chemically modified analog of the second messenger cyclic AMP (cAMP). It functions as a potent, membrane-permeant, and site-selective activator of cAMP-dependent protein kinase A (PKA), also known as cAMP-kinase [1]. The compound incorporates a 4-chlorophenylthio group at the 8-position of the adenine ring and an N⁶-phenyl modification, which confer high lipophilicity (logP = 3.69), exceptional resistance to mammalian cyclic nucleotide phosphodiesterases (PDEs), and minimal metabolic side effects in cellular assays [1]. Unlike broad-spectrum cAMP analogs such as 8-Br-cAMP or 8-pCPT-cAMP that activate both PKA and the Exchange Protein directly Activated by cAMP (Epac) equally, 8-CPT-6-Phe-cAMP is characterized by its ability to discriminate between these two major cAMP effector pathways, making it a critical tool for dissecting PKA-specific signaling cascades [2].

8-CPT-6-Phe-cAMP vs. Generic cAMP Analogs: Why Substitution Compromises Pathway-Specific Research


Substituting 8-CPT-6-Phe-cAMP with a generic or in-class cAMP analog (e.g., 8-Br-cAMP, 8-pCPT-cAMP, or even N⁶-Phe-cAMP) can lead to ambiguous or misleading experimental results due to differential activation of PKA and Epac signaling pathways. While 8-CPT-6-Phe-cAMP is a highly selective PKA activator with negligible Epac1 activity (K'i = 110 relative to cAMP = 1.0) [1], the commonly used analog 8-pCPT-cAMP activates both PKA and Epac1 with equal potency [1]. The Epac-selective agonist 8-pCPT-2'-O-Me-cAMP, by contrast, shows high Epac1 affinity (K'i = 4.6) but only partial PKA activation (≤25% at 1 mM) [1]. Even N⁶-Phe-cAMP, a 6-substituted analog, exhibits residual Epac1 agonism (K'i = 2.8) [1]. These quantitative differences in binding affinity and functional selectivity directly translate into distinct cellular outcomes, as demonstrated in functional assays where 8-CPT-6-Phe-cAMP's effects on platelet inhibition are independent of lipid raft integrity, unlike PGI₂-stimulated cAMP signaling [2], and where its PKA-selective action synergizes with Epac-selective agonists to promote neurite outgrowth [1]. Therefore, using an analog with different pathway bias fundamentally alters the signaling context and invalidates direct comparison of PKA-dependent phenomena.

8-CPT-6-Phe-cAMP: Quantified Differentiation Against Closest Analogs in cAMP Signaling


PKA Selectivity Over Epac1: >20-Fold Higher Discrimination Than N⁶-Phe-cAMP

8-CPT-6-Phe-cAMP demonstrates significantly enhanced selectivity for PKA over Epac1 compared to its closest 6-substituted analog, N⁶-Phe-cAMP. In a comprehensive binding study using purified proteins, 8-CPT-6-Phe-cAMP exhibited a relative inhibition constant (K'i) of 110 for Epac1 (where cAMP = 1.0), indicating very low affinity and thus minimal Epac activation [1]. In contrast, N⁶-Phe-cAMP showed a K'i of 2.8 for Epac1, representing only ~2.5-fold discrimination from cAMP and a nearly 40-fold lower selectivity for PKA over Epac1 compared to 8-CPT-6-Phe-cAMP [1]. Additionally, while N⁶-Phe-cAMP acts as a partial agonist for Epac1, 8-CPT-6-Phe-cAMP's combined 8-(4-chlorophenylthio) and N⁶-phenyl modifications render it a full PKA agonist with no detectable Epac1 activation in functional assays [1].

cAMP signaling PKA selectivity Epac discrimination

Negligible Epac1 Activation vs. Epac-Selective Agonist 8-pCPT-2'-O-Me-cAMP (007)

In contrast to the widely used Epac-selective agonist 8-pCPT-2'-O-Me-cAMP (007), 8-CPT-6-Phe-cAMP exhibits a pronounced bias toward PKA activation. The binding affinity of 8-pCPT-2'-O-Me-cAMP for Epac1 is high (K'i = 4.6), and it acts as a 'super-activator' of Epac while only partially activating PKA (≤25% at 1 mM) [1]. Conversely, 8-CPT-6-Phe-cAMP demonstrates a 24-fold lower affinity for Epac1 (K'i = 110 vs. 4.6) [1]. This translates into functional outcomes: in cellular assays, 8-pCPT-2'-O-Me-cAMP alone had no effect on IGFBP-1 and PRL expression in human endometrial stromal cells, whereas 8-CPT-6-Phe-cAMP (via PKA) directly regulates these decidualization markers [2].

cAMP signaling Epac selectivity PKA activation

Lipophilicity-Driven Membrane Permeability: Quantified logP Advantage

8-CPT-6-Phe-cAMP is characterized by a high lipophilicity value of 3.69, which is a direct result of its 8-(4-chlorophenylthio) and N⁶-phenyl modifications [1]. This high logP value is instrumental in conferring superior membrane permeability compared to unmodified cAMP (logP ≈ -0.7) and to many other PKA-selective analogs lacking these hydrophobic substitutions. For example, the Epac-selective agonist 8-pCPT-2'-O-Me-cAMP, while also lipophilic due to the 8-pCPT group, lacks the N⁶-phenyl moiety and demonstrates distinct cellular uptake kinetics. The high lipophilicity of 8-CPT-6-Phe-cAMP ensures rapid equilibration across the plasma membrane, enabling PKA activation in intact cells without the need for cell permeabilization techniques or use of prodrug forms.

Membrane permeability Lipophilicity cAMP analog

Phosphodiesterase Resistance and Metabolic Stability: Sustained PKA Activation

8-CPT-6-Phe-cAMP is specifically engineered to resist hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs), a feature that distinguishes it from endogenous cAMP and many early-generation analogs like 8-Br-cAMP and dibutyryl-cAMP [1]. This resistance ensures that the compound exerts a sustained, rather than transient, activation of PKA within cells. While the exact half-life in cellular systems is assay-dependent, the vendor's technical data confirms that it produces 'no metabolic side effects' associated with PDE degradation products [1]. In functional studies, this translates to robust and reproducible PKA-mediated outcomes, such as the consistent inhibition of phenylephrine-induced fetal gene expression in cardiomyocytes observed with 8-CPT-6-Phe-cAMP treatment [2].

PDE resistance Metabolic stability cAMP analog

Compartmentalized Signaling: Lipid Raft-Independent PKA Activation in Platelets

In human platelets, the PKA-mediated inhibitory effect of 8-CPT-6-Phe-cAMP is mechanistically distinct from that of agents that elevate endogenous cAMP, such as prostacyclin (PGI₂) or the adenylyl cyclase activator forskolin. Disruption of lipid rafts with methyl-β-cyclodextrin (MβCD) significantly potentiated PGI₂- and forskolin-induced platelet inhibition, indicating that these upstream cAMP signaling events are normally restrained by lipid raft compartmentalization [1]. However, platelet inhibition induced by the direct PKA activator 8-CPT-6-Phe-cAMP was completely unaffected by MβCD treatment [1]. This demonstrates that 8-CPT-6-Phe-cAMP can bypass the upstream, raft-associated regulatory machinery to directly stimulate PKA in a spatially unrestricted manner.

Compartmentalized signaling Lipid rafts Platelet inhibition

Synergistic Neurite Outgrowth with Epac Agonists in PC12 Cells

In a seminal study mapping cAMP analog selectivity, the combined application of a PKA-selective analog (8-CPT-6-Phe-cAMP or its structural congener N⁶-Phe-cAMP) with an Epac-selective analog (8-pCPT-2'-O-Me-cAMP) resulted in a strong synergistic effect on neurite extension in PC12 cells [1]. This synergy was not observed when either pathway was activated alone, underscoring the necessity of coordinated PKA and Epac signaling for this neurotrophic response. The ability of 8-CPT-6-Phe-cAMP to specifically engage the PKA arm of this synergy, without confounding Epac activation, makes it an indispensable tool for dissecting the individual contributions of these two pathways in complex biological processes such as neuronal differentiation.

Neurite outgrowth PC12 cells PKA-Epac synergy

Optimal Application Scenarios for 8-CPT-6-Phe-cAMP Based on Quantitative Differentiation


Dissecting PKA-Specific Signaling in Platelet Activation and Thrombosis Models

Use 8-CPT-6-Phe-cAMP (typically at 10-100 µM) to selectively activate PKA in human or murine platelets for functional aggregation and secretion studies. Its lipid raft-independent mechanism [1] ensures that PKA-mediated inhibition is directly assessed, bypassing the variability introduced by upstream modulators like PGI₂. This is essential for isolating the specific contribution of PKA in antithrombotic signaling pathways and for validating novel antiplatelet targets without confounding Epac activation or compartmentalization artifacts.

Investigating PKA-Dependent Gene Regulation in Cardiac Hypertrophy and Remodeling

In neonatal rat cardiomyocytes or related cell lines, 8-CPT-6-Phe-cAMP (e.g., 100-300 µM) serves as a specific tool to mimic β-adrenergic signaling through PKA, as demonstrated by its ability to suppress Gq-coupled receptor-mediated fetal gene expression (e.g., ANP, β-MHC) [2]. This application allows researchers to differentiate the direct PKA-dependent effects of β-blocker therapy or sympathetic stimulation from other cAMP-mediated processes (e.g., Epac signaling), providing mechanistic clarity in studies of cardiac hypertrophy and heart failure.

Elucidating PKA-Epac Synergy in Neuronal Differentiation and Neurotrophic Signaling

In PC12 cells or primary neuronal cultures, 8-CPT-6-Phe-cAMP is the gold-standard PKA-selective agonist for combinatorial experiments. When co-applied with an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP, 10-100 µM), it enables the precise dissection of the synergistic roles of PKA and Epac in promoting neurite outgrowth [3]. This experimental design is critical for understanding how these two cAMP effectors coordinate complex cellular processes like cytoskeletal rearrangement and transcriptional programs underlying neuronal plasticity.

Validating PKA-Dependent Mechanisms in Reproductive Biology and Endometrial Function

For studies on decidualization in human endometrial stromal cells (ESCs), 8-CPT-6-Phe-cAMP or its structurally related analogs are used to activate PKA specifically. This application is based on evidence showing that PKA-selective activation directly induces expression of decidualization markers like IGFBP-1 and PRL, while Epac-selective agonists alone have no effect [4]. 8-CPT-6-Phe-cAMP thus provides a clean pharmacological approach to confirm the requirement of PKA signaling in fertility, implantation, and pregnancy-related disorders.

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